2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
Description
The compound 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a heterocyclic molecule featuring a pyridine core substituted at position 2 with a cyclopentyloxy group and at position 5 with an azetidine ring. The azetidine is further functionalized with a 4-methylpyrazole moiety via a methylene linker.
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)16-6-7-18(20-9-16)25-17-4-2-3-5-17/h6-10,15,17H,2-5,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBNOYGURMYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CN=C(C=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves multi-step organic reactions:
Formation of the cyclopentyloxy group: : Cyclopentanol is reacted with a suitable base, such as sodium hydride, followed by treatment with 2-chloropyridine to form 2-(cyclopentyloxy)pyridine.
Formation of the azetidine-1-carbonyl group: : 3-(4-methyl-1H-pyrazol-1-yl)methylazetidine can be synthesized through a ring-closing reaction of a dihaloalkane with a suitable amine.
Final coupling: : The final step involves coupling 2-(cyclopentyloxy)pyridine with 3-(4-methyl-1H-pyrazol-1-yl)methylazetidine under conditions such as palladium-catalyzed cross-coupling.
Industrial Production Methods: Scaling up this compound for industrial production would involve optimizing reaction conditions for yield and purity. Typically, this would be achieved through continuous flow chemistry and using more efficient catalysts or solvents.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation at the pyrazole ring.
Reduction: : Possible at the azetidine carbonyl group.
Substitution: : The pyridine ring allows for further substitution reactions.
Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst.
Substitution: : Electrophiles such as halogens can react under Friedel-Crafts conditions.
Oxidation Products: : Formation of ketones or carboxylic acids.
Reduction Products: : Alcohols or alkanes.
Substitution Products: : Halo or alkyl substituted pyridine derivatives.
Scientific Research Applications
Reaction Intermediates: : This compound serves as a valuable intermediate for the synthesis of more complex molecules.
Ligand Studies: : Can be used in ligand-binding assays to explore interactions with proteins or enzymes.
Pharmaceutical Research: : Its structural motifs are frequently present in drug candidates, making it a subject of medicinal chemistry studies.
Material Science: : Utilized in the synthesis of materials with unique electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes or receptor proteins with affinity for the pyridine, pyrazole, or azetidine functionalities.
Pathways: : Inhibition or activation of biochemical pathways relevant to its binding target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally similar compounds include:
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) : Features a pyridine core with cyclopropyl and difluorophenoxy substituents. Unlike the target compound, it lacks the azetidine-carbonyl group and instead incorporates an isopropoxy-pyrazole moiety.
BK80997 (2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine) : Shares the pyridine core and cyclopentyloxy group but replaces the 4-methylpyrazole with a triazole ring on the azetidine.
Physicochemical Properties
A comparison of molecular weights and substituents is summarized below:
The target compound’s bulkier cyclopentyloxy group and 4-methylpyrazole substituent likely confer distinct solubility and steric properties compared to analogues with smaller substituents (e.g., cyclopropyl in 8o) .
Crystallographic Analysis
- Structural determination of similar compounds (e.g., 8o) often employs SHELX programs (e.g., SHELXL for refinement) and WinGX for data processing, as noted in –4 . The target compound’s crystal structure, if resolved, would likely use these tools.
Key Research Findings and Gaps
Activity Data Gap: No direct evidence links the target compound to DHODH inhibition or other biological targets, necessitating further assay validation.
Patent Landscape: Pyrazole- and azetidine-containing compounds are frequently patented (e.g., EP 4 252 848 A2, US 9,585,883), underscoring the need for novelty assessments for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
